molecular formula C19H22ClN5O2S B10963700 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

Cat. No.: B10963700
M. Wt: 419.9 g/mol
InChI Key: KFFALMGNZUAUGX-UHFFFAOYSA-N
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Description

4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

    Formation of Pyrazole Core: The synthesis begins with the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Thienopyrimidine Synthesis: The thienopyrimidine moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine or amidine.

    Coupling and Functionalization: The final step involves coupling the pyrazole and thienopyrimidine intermediates, followed by chlorination and methylation reactions to introduce the chloro and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or thienopyrimidine rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole or thienopyrimidine rings, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and structural complexity

Properties

Molecular Formula

C19H22ClN5O2S

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-1,5-dimethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H22ClN5O2S/c1-10-15(20)16(22-24(10)3)17(26)23-25-11(2)21-18-14(19(25)27)12-8-6-4-5-7-9-13(12)28-18/h4-9H2,1-3H3,(H,23,26)

InChI Key

KFFALMGNZUAUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)Cl

Origin of Product

United States

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